molecular formula C6H9BrO2 B7907243 Ethyl 4-bromo-2-butenoate

Ethyl 4-bromo-2-butenoate

Cat. No. B7907243
M. Wt: 193.04 g/mol
InChI Key: FHGRPBSDPBRTLS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-butenoate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Preparation and Purity : Ethyl 4-bromo-2-butenoate can be prepared using 2-butenoic acid through esterification and bromination reactions, achieving a yield of 70.5% and a purity of 92% (W. Ning, 2002).

  • Use in Organic Synthesis : It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of tetrahydropyridines in high yields and complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

  • Gamma Substitution of α,β-Unsaturated Ester : It undergoes highly selective gamma substitution on an α,β-unsaturated ester, indicating its usefulness in selective organic transformations (P. Albaugh-Robertson, J. Katzenellenbogen, 1982).

  • Potential in HIV-1 Treatment : Derivatives of Ethyl 4-bromo-2-butenoate have been synthesized as potential HIV-1 integrase inhibitors, demonstrating its potential in medicinal chemistry (Pierre Vandurm et al., 2009).

  • Regioselective Reactions : The compound can react regioselectively, providing a means to produce specific reaction products in organic synthesis (T. Basile et al., 1990).

  • Application in Stereospecific Preparations : It is used in the stereospecific preparation of trisubstituted olefins, a vital process in the synthesis of complex organic molecules (Susumu Kobayashi et al., 1973).

properties

IUPAC Name

ethyl 4-bromobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGRPBSDPBRTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347688
Record name Ethyl 4-bromocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-butenoate

CAS RN

6065-32-3
Record name Ethyl 4-bromocrotonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Yuan, J Liu, L Xu, S Zhu - Chinese Journal of Chemistry, 2010 - Wiley Online Library
… products preferred the erythro- or anti-isomer in dominant γ-adduct by using Al/KF mediated allylation of benzaldehydes with cinnamyl bromide and ethyl 4-bromo-2-butenoate in water. …
Number of citations: 3 onlinelibrary.wiley.com
SH Lee, DI Kim, JA Kim, Y Jahng - Heterocyclic Communications, 2005 - degruyter.com
… The starting phosphono ester 3 was prepared in 90% yield by Arbuzov reaction of commercially available ethyl 4-bromo-2-butenoate (4) and triethyl phosphate. Our attempts for an …
Number of citations: 7 www.degruyter.com
AR Martin, SK Mallick, JF Caputo - The Journal of Organic …, 1974 - ACS Publications
… It is assumed that 20 arises from the reaction of catechol with ethyl 4bromo-2-butenoate (21a), the latter being formed by aniontropic 1,3 shift of halide involving 21b,17 formed by …
Number of citations: 47 pubs.acs.org
DR Ambavadekar - 1995 - ir.unishivaji.ac.in
… compounds eg ethyl-4-bromo-2-butenoate may give either 1,2or 1,4- addition products. Under controlled conditions four possible regioisomers, two resulting from 1,2- and one from 1,4…
Number of citations: 0 ir.unishivaji.ac.in
AR Martin, SK Mallick, JF Caputo - academia.edu
… It is assumed that 20 arises from the reaction of catechol with ethyl 4bromo-2-butenoate @la), the latter being formed by aniontropic 1,3 shift of halide involving 21b,17 formed by …
Number of citations: 0 www.academia.edu
J Celebuski, G Munro, M Rosenblum - Organometallics, 1986 - ACS Publications
… Preparation of Fp(ij2-(E)-ethyl 4-bromo-2-butenoate) (17). To 765 mg (2.64 mmol) of 15 in 15 mL of CH2C12 at -78 C was added 0.15 mL (2.9 mmol) of Br2 dropwise via syringe. The …
Number of citations: 6 pubs.acs.org
CY Robinson, WJ Brouillette… - The Journal of Organic …, 1989 - ACS Publications
… reactions of pure (E)- or (Z)-methyl 4-bromo-3-methyl-2butenoate with hindered aldehydes gave identical -lactone products, although the use of pure (£)-ethyl 4-bromo-2butenoate (21) …
Number of citations: 16 pubs.acs.org
A Fürstner - Synthesis, 1989 - thieme-connect.com
… S’-unsatiirated carbonyl compounds were subjected to Reformatsky reactions with ethyl 4-bromo-2-butenoate.31 By appropriately controlling the respective set oi’ conditions, three of …
Number of citations: 238 www.thieme-connect.com
S Nakamura, Y Watanabe, T Toru - The Journal of Organic …, 2000 - ACS Publications
… The reaction of the α-sulfinyl carbanion 2 with ethyl 4-bromo-2-butenoate was performed at −78 C for 15 min to give the cyclopropanecarboxylate 11a in 80% yield as a single …
Number of citations: 51 pubs.acs.org
G Dai, RC Larock - The Journal of Organic Chemistry, 2003 - ACS Publications
… Ethyl 4-bromo-2-butenoate did not produce any of the desired product 32, but instead a significant amount of cyclization product 2b was generated (entry 30). Ethyl 2-(bromomethyl)…
Number of citations: 153 pubs.acs.org

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